

Dissolving SNAP 94847 Hydrochloride for In Vivo Research: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B2784360

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Application Note & Protocol

For researchers and drug development professionals investigating the role of the melanin-concentrating hormone receptor 1 (MCHR1), the selective antagonist **SNAP 94847 hydrochloride** is a critical tool. Proper dissolution and formulation of this compound are paramount for successful in vivo studies, ensuring accurate dosing and bioavailability. This document provides detailed application notes and protocols for the preparation of **SNAP 94847 hydrochloride** for administration in animal models.

Data Presentation: Solubility and Vehicle Formulations

Quantitative data from various sources have been compiled to provide a clear comparison of solubility and vehicle formulations for **SNAP 94847 hydrochloride**.

Solvent/Vehicle Component	Concentration	Achievable Drug Concentration	Route of Administration	Notes
DMSO	-	Up to 250 mg/mL (485.41 mM)[1]	Not for direct in vivo use at high concentrations	Useful for preparing stock solutions. Sonication may be required.[1]
Ethanol	-	Up to 100 mM	Not for direct in vivo use at high concentrations	Suitable for preparing stock solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	As stated	≥ 2.08 mg/mL (4.04 mM)[2] or 5 mg/mL (9.71 mM)[1]	Oral (p.o.), Intraperitoneal (i.p.)	A common vehicle for poorly soluble compounds. Add solvents sequentially.[2][1]
10% DMSO, 90% (20% SBE-β-CD in saline)	As stated	≥ 2.08 mg/mL (4.04 mM)[2]	Oral (p.o.), Intraperitoneal (i.p.)	SBE-β-CD can improve solubility and stability.
10% DMSO, 90% Corn Oil	As stated	≥ 2.08 mg/mL (4.04 mM)[2]	Oral (p.o.)	Suitable for lipophilic compounds.
20% 2-hydroxypropyl-β-cyclodextrin (encapsin)	As stated	Not specified, but used for 3, 10, 15, and 30 mg/kg i.p. doses[3]	Intraperitoneal (i.p.)	Used in published research for i.p. injections.[3]
Water	-	< 0.1 mg/mL (insoluble)[2]	Not applicable	The compound is poorly soluble in water.

Experimental Protocols

This section details the step-by-step methodologies for preparing **SNAP 94847 hydrochloride** dosing solutions for in vivo experiments.

Protocol 1: Preparation of a Dosing Solution using a Mixed Vehicle System

This protocol is suitable for achieving a concentration of up to 5 mg/mL for oral or intraperitoneal administration.

Materials:

- **SNAP 94847 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes (e.g., 15 mL or 50 mL)
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)[[1](#)]

Procedure:

- **Calculate Required Amounts:** Determine the total volume of the dosing solution needed based on the number of animals and the dose volume (e.g., 10 mL/kg). Calculate the required mass of **SNAP 94847 hydrochloride** and the volume of each vehicle component.
- **Initial Dissolution in DMSO:** In a sterile conical tube, add the calculated volume of DMSO (10% of the final volume). Weigh and add the **SNAP 94847 hydrochloride** powder to the DMSO.

- Vortexing/Sonication: Vortex the mixture vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.^[1] Ensure the solution is clear before proceeding.
- Addition of PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.
- Addition of Tween-80: Add the calculated volume of Tween-80 (5% of the final volume) and vortex again.
- Final Dilution with Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. Continue to vortex until the solution is clear and uniform.
- Final Inspection and Use: Visually inspect the solution for any precipitation. The final solution should be a clear, homogenous solution. It is recommended to prepare this formulation fresh before each experiment.

Protocol 2: Preparation of a Dosing Solution using SBE- β -CD

This protocol is an alternative for improving the solubility and stability of **SNAP 94847 hydrochloride**.

Materials:

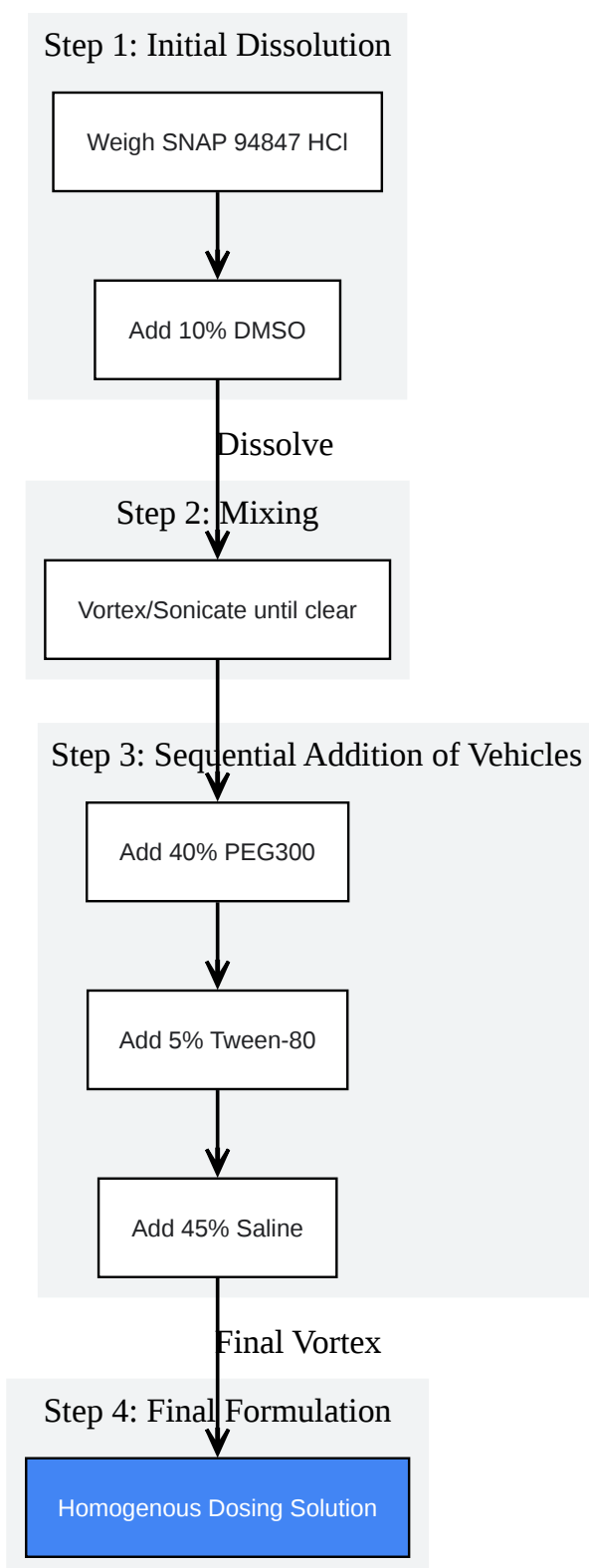
- **SNAP 94847 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sulfobutylether- β -cyclodextrin (SBE- β -CD), sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes
- Pipettes and sterile tips
- Vortex mixer

Procedure:

- **Prepare SBE- β -CD Solution:** Prepare a 20% (w/v) solution of SBE- β -CD in sterile saline. Ensure it is fully dissolved.
- **Initial Dissolution in DMSO:** In a sterile conical tube, add the required volume of DMSO (10% of the final volume). Add the **SNAP 94847 hydrochloride** powder to the DMSO.
- **Vortexing:** Vortex the mixture until the compound is completely dissolved.
- **Addition of SBE- β -CD Solution:** Add the 20% SBE- β -CD solution (90% of the final volume) to the DMSO solution.
- **Final Mixing:** Vortex the final mixture thoroughly to ensure a clear and homogenous solution.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the components in the final formulation.



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Workflow for Mixed Vehicle Preparation

Component Relationship in Formulation

Concluding Remarks

The successful use of **SNAP 94847 hydrochloride** in in vivo studies is critically dependent on the appropriate choice of vehicle and the correct preparation of the dosing solution. The protocols and data presented here provide a comprehensive guide for researchers. It is always recommended to perform a small-scale pilot formulation to ensure the desired concentration can be achieved without precipitation before preparing a large batch for an entire study. The provided information is based on publicly available data sheets and publications; however, researchers should always refer to the specific product information provided by their supplier. [1][4] The compound is known to be orally active and has been administered via oral gavage and intraperitoneal injection in various studies.[3][4][5]

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- To cite this document: BenchChem. [Dissolving SNAP 94847 Hydrochloride for In Vivo Research: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2784360#how-to-dissolve-snap-94847-hydrochloride-for-in-vivo-studies>]

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